molecular formula C7H13N B089598 Quinuclidine CAS No. 100-76-5

Quinuclidine

Cat. No.: B089598
CAS No.: 100-76-5
M. Wt: 111.18 g/mol
InChI Key: SBYHFKPVCBCYGV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinuclidine can be synthesized through several methods. One common approach involves the reduction of quinuclidone. Another method is the second-order nucleophilic substitution (SN2) reaction or condensation reaction of piperidine derivatives .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of quinuclidone using palladium on carbon as a catalyst. This method is favored for its efficiency and high yield .

Chemical Reactions Analysis

Ring Expansion and Rearrangement

Quinuclidine undergoes ring expansion under specific conditions:

Reaction TypeConditionsProductYieldSource
Hofmann Degradation1-Methylquinuclidinium hydroxide, heat4-Vinylpiperidine35%
AutocondensationBase-catalyzed (e.g., K₂CO₃)(E)-3-[2-(3-oxothis compound)]quinuclidylidene75%

Mechanistic studies show ring expansion proceeds via intermediate carbocation formation or β-elimination .

Kinetics of Nucleophilic Reactions

This compound’s nucleophilicity was quantified in reactions with ethyl thiolcarbonates:

SubstrateMechanismBrønsted βRate Constant (kₙ, M⁻¹s⁻¹)
NPTC (4-nitrophenyl)Stepwise (T⁺/–)0.851.2 × 10⁻³
DNPTC (2,4-dinitrophenyl)Concerted0.544.8 × 10⁻⁴
TNPTC (2,4,6-trinitrophenyl)Concerted0.473.1 × 10⁻⁴

Data indicate destabilization of tetrahedral intermediates with electron-withdrawing substituents .

Asymmetric Catalysis

Iridium-catalyzed allylic dearomatization enables enantioselective this compound synthesis:

SubstrateBaseTime (h)Yield (%)ee (%)dr
Tetrahydro-β-carbolineK₃PO₄395955.4:1
6-Br-substitutedNaOAc39696>20:1

This method achieves >95% enantiomeric excess (ee) for indole-fused quinuclidines .

Biological Activity

This compound derivatives show pharmacological potential:

  • Anticholinesterase Activity : Bisquaternary derivatives (e.g., 8 ) inhibit AChE with IC₅₀ = 0.2 μM .

  • Antimicrobial Effects : Synergy with β-lactams reduces MRSA MIC from 24 μg/mL to 6 μg/mL .

Stability and Basicity

  • Thermal Stability : Dehydrogenation requires Pd/C at 300°C, yielding 4-ethylpyridine .

  • Basicity : pKₐ of protonated this compound = 11.3; electron-withdrawing substituents reduce basicity (e.g., 3-chlorothis compound pKₐ = 8.9) .

Scientific Research Applications

Neuropharmacological Applications

Quinuclidine derivatives have been extensively studied for their effects on the cholinergic system, particularly as potential treatments for neurodegenerative disorders such as Alzheimer's disease and myasthenia gravis. Recent research highlighted the development of novel this compound-based compounds that act as inhibitors of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the management of these diseases.

  • Key Findings:
    • A study profiled 14 N-alkyl quaternary quinuclidines, demonstrating their ability to inhibit AChE and BChE with inhibition constants ranging from Ki=0.26K_i=0.26 to 156.2μM156.2\,\mu M .
    • Compounds with hydroxyl and oxime functional groups showed promise as reversible inhibitors, indicating potential for further development as therapeutic agents .

Antimicrobial Activity

The rise of antibiotic resistance has prompted a search for new antimicrobial agents. This compound-based compounds have emerged as promising candidates due to their potent activity against both gram-positive and gram-negative bacteria.

  • Research Insights:
    • A recent study synthesized ten new quinuclidinium oximes that exhibited minimum inhibitory concentrations (MICs) ranging from 0.250.25 to 256.00μg/mL256.00\,\mu g/mL. Among these, certain derivatives displayed exceptional activity against multidrug-resistant pathogens like Pseudomonas aeruginosa .
    • The compounds were found to be non-toxic to human cell lines, suggesting a favorable safety profile for further exploration .

Antimalarial Applications

This compound derivatives also play a significant role in antimalarial drug development. The this compound moiety is integral to several FDA-approved drugs used in malaria treatment.

  • Clinical Relevance:
    • Quinine, a well-known antimalarial drug, contains a this compound structure and has been utilized historically for treating severe malaria. Studies have compared its efficacy with newer treatments like artesunate .
    • Investigations into quinine's pharmacokinetics revealed variations in plasma concentrations during treatment, emphasizing the need for careful dosing to minimize adverse effects while maintaining efficacy .

Drug Design and Development

This compound serves as an important scaffold in drug design due to its structural versatility and biological activity.

  • Innovative Approaches:
    • Researchers have developed this compound-based carbamates that show promise as central nervous system (CNS) active compounds, particularly targeting Alzheimer's disease .
    • Machine learning models have been employed to predict the bioactivity of new quinuclidinium derivatives, enhancing the efficiency of drug discovery processes .

Summary Table of this compound Applications

Application AreaKey FindingsReferences
NeuropharmacologyInhibits AChE/BChE; potential Alzheimer's treatment
AntimicrobialPotent against resistant bacteria; non-toxic
AntimalarialIntegral in quinine; effective against severe malaria
Drug DesignScaffold for CNS-active compounds; predictive modeling

Comparison with Similar Compounds

Quinuclidine is structurally related to several other compounds:

Uniqueness: this compound’s unique compact structure and strong basicity distinguish it from these similar compounds. Its ability to form stable adducts with Lewis acids and its effectiveness as a catalyst in various reactions make it particularly valuable in both research and industrial applications .

Biological Activity

Quinuclidine is a bicyclic amine that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound and its derivatives, highlighting their potential therapeutic applications, particularly in neuropharmacology and antimicrobial therapy.

Chemical Structure and Properties

This compound, with the molecular formula C7H13NC_7H_{13}N, features a nitrogen atom within a saturated bicyclic structure. Its unique configuration allows it to interact effectively with various biological targets, making it a scaffold for numerous derivatives that exhibit enhanced pharmacological properties.

  • Cholinesterase Inhibition : this compound derivatives have been extensively studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a study demonstrated that several this compound-based compounds inhibited AChE and BChE with inhibition constants (KiK_i) ranging from 0.26 to 156.2 μM, indicating significant potential for treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : this compound derivatives have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds such as para-N-chlorobenzyl and meta-N-bromobenzyl quinuclidinium oximes exhibited minimum inhibitory concentrations (MICs) between 0.25 to 4.00 μg/mL against multidrug-resistant pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae . The antimicrobial action is attributed to the disruption of bacterial membranes, leading to cell lysis.
  • Antitumor Potential : Recent studies indicate that this compound derivatives may possess antitumor properties, although the mechanisms are still under investigation. The ability of these compounds to interact with various cellular pathways suggests potential applications in cancer therapy .

Table 1: Summary of Biological Activities of this compound Derivatives

Derivative Activity Target Inhibition Constant (μM) MIC (μg/mL)
Bisquaternary 7AChE/BChE InhibitionCholinergic system0.26 - 156.2-
Para-N-chlorobenzyl quinuclidinium oximeAntimicrobialVarious bacteria-0.25 - 4.00
This compound-based carbamatesCNS ActivityAChE/BChESimilar rates across compounds-
This compound FtsZ inhibitorAntibacterialFtsZ protein in bacteria--

Case Study: Neuropharmacological Applications

A recent study focused on the development of quinuclidinium carbamates as potential CNS-active drugs, particularly for Alzheimer's disease. The compounds demonstrated the ability to cross the blood-brain barrier (BBB) effectively while showing low toxicity in cell models . This highlights the therapeutic potential of this compound derivatives in treating neurodegenerative disorders.

Case Study: Antimicrobial Efficacy

Another investigation examined the antimicrobial efficacy of a series of this compound-based compounds against antibiotic-resistant strains. The results indicated that these compounds not only inhibited bacterial growth but also displayed synergistic effects when combined with β-lactam antibiotics against resistant strains of S. aureus . This suggests a promising avenue for addressing antibiotic resistance through combination therapies.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Quinuclidine derivatives with high enantiomeric purity, and how can reaction conditions be optimized?

  • Methodological Answer : Utilize catalytic asymmetric synthesis techniques (e.g., organocatalysis or transition-metal catalysis) to achieve enantioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks. Confirm purity via chiral HPLC or polarimetry, and validate structures using 1^1H/13^13C NMR and X-ray crystallography .

Q. How can researchers ensure accurate characterization of this compound’s stereochemical properties in solution?

  • Methodological Answer : Combine NMR spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis) with computational methods (molecular dynamics simulations) to study conformational dynamics. Cross-validate results with vibrational circular dichroism (VCD) for absolute configuration determination .

Q. What analytical techniques are critical for assessing this compound’s purity and stability under varying storage conditions?

  • Methodological Answer : Employ HPLC-MS for purity assessment and accelerated stability studies (e.g., ICH guidelines) under controlled humidity/temperature. Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal degradation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reaction mechanisms involving this compound as a catalyst or intermediate?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map potential energy surfaces and identify transition states. Compare computational data with experimental kinetic isotope effects (KIEs) and substituent effects to validate mechanistic pathways. Address discrepancies by systematically testing competing hypotheses via in situ spectroscopy (e.g., IR or Raman) .

Q. What strategies mitigate batch-to-batch variability in this compound-based pharmacological studies?

  • Methodological Answer : Implement stringent quality control (QC) protocols, including batch-specific NMR fingerprints and LC-MS profiling. Use statistical tools (e.g., multivariate analysis) to correlate physicochemical properties (e.g., solubility, logP) with biological activity. Include positive/negative controls in assays to isolate compound-specific effects .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs targeting nicotinic acetylcholine receptors?

  • Methodological Answer : Synthesize a diverse library of analogs with systematic variations (e.g., substituent size, electronic properties). Use patch-clamp electrophysiology or fluorescence-based calcium influx assays to quantify receptor modulation. Apply machine learning (e.g., QSAR models) to predict activity cliffs and prioritize compounds for synthesis .

Q. What interdisciplinary approaches address conflicting data on this compound’s environmental toxicity?

  • Methodological Answer : Conduct ecotoxicological assays (e.g., Daphnia magna immobilization, algal growth inhibition) under standardized OECD conditions. Integrate metabolomics and transcriptomics to identify toxicity pathways. Compare results across labs using meta-analysis frameworks, accounting for variables like pH, temperature, and organic matter content .

Q. Guidelines for Addressing Data Contradictions

  • Systematic Reviews : Conduct literature meta-analyses to identify consensus or outliers in this compound’s physicochemical or biological data .
  • Reproducibility Checks : Replicate key experiments with independent batches, documenting all parameters (e.g., solvent grade, equipment calibration) .
  • Collaborative Validation : Share samples/data with external labs to confirm findings, reducing bias .

Properties

IUPAC Name

1-azabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-4-8-5-2-7(1)3-6-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYHFKPVCBCYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057607
Record name Quinuclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100-76-5
Record name Quinuclidine
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Record name Quinuclidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo[2.2.2]octane
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Record name Quinuclidine
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Record name Quinuclidine
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Record name QUINUCLIDINE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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